molecular formula C5H10N2O3 B7770028 DL-Glutamine CAS No. 585-21-7

DL-Glutamine

Cat. No.: B7770028
CAS No.: 585-21-7
M. Wt: 146.14 g/mol
InChI Key: ZDXPYRJPNDTMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

DL-Glutamine, a combination of D-Glutamine and L-Glutamine, plays a crucial role in various cellular functions. It primarily targets immune cells and the central nervous system (CNS) . It is also involved in cell wall biosynthesis .

Mode of Action

This compound interacts with its targets in several ways. L-Glutamine helps maintain secretory IgA, which prevents the attachment of bacteria to mucosal cells . It also is required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) . D-Glutamine, on the other hand, provides the ®-glutamate required for cell wall biosynthesis .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays key roles in the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems . It is also involved in inter-organ ammonia transport . Glutamine metabolism has been linked to the brain glutamate/gamma-amino butyric acid cycle .

Pharmacokinetics

This compound exhibits rapid absorption and elimination, with no significant change in baseline concentration throughout the study, indicating no drug accumulation . Its pharmacokinetics is best described by a one-compartment model with first-order kinetics . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral this compound .

Result of Action

This compound has a versatile role in cell metabolism, participating in TCA cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It also helps make other amino acids and removes waste products, like ammonia, from your body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the body uses more glutamine when you’re sick or injured . In such catabolic situations, the availability of glutamine may be compromised due to the impairment of homeostasis in the inter-tissue metabolism of amino acids .

Biochemical Analysis

Biochemical Properties

DL-Glutamine plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Cellular Effects

This compound impacts and regulates cellular metabolism and cell function which is particularly important for the activation and function of diverse immune subsets . It is required for key immune-inflammatory responses and plays key roles in TCA cycle, heat shock protein responses and antioxidant systems .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids . It also plays a role in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are complex and dynamic. It is involved in the intricate intracellular metabolic network by exploring and understanding how cells function and respond to external or internal perturbations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. According to the ESPEN guideline, when parenteral nutrition is indicated in ICU patients the amino acid solution should contain 0.2–0.4 g/kg/day of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the TCA cycle, generation of antioxidants to eliminate ROS, synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is involved with inter-organ ammonia transport, and this is particularly important for not only immune cells, but also to the brain, especially in catabolic situations such as critical care and extenuating exercise .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. It is involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids . It also plays a role in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Chemical Reactions Analysis

Types of Reactions: DL-Glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: DL-Glutamine, being a racemic mixture, combines the properties of both enantiomers, making it versatile for various applications. While L-Glutamine is more commonly found in nature and used in biological systems, D-Glutamine has unique applications in research and industry .

Properties

IUPAC Name

2,5-diamino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044304
Record name DL-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6899-04-3, 585-21-7, 56-85-9
Record name Glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6899-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Glutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Glutamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name glutamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUTAMINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Glutamine
Reactant of Route 2
DL-Glutamine
Reactant of Route 3
Reactant of Route 3
DL-Glutamine
Reactant of Route 4
DL-Glutamine
Reactant of Route 5
Reactant of Route 5
DL-Glutamine
Reactant of Route 6
DL-Glutamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.